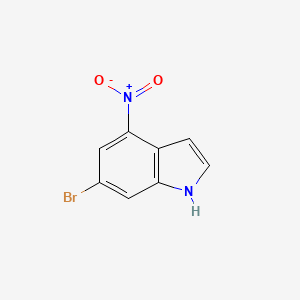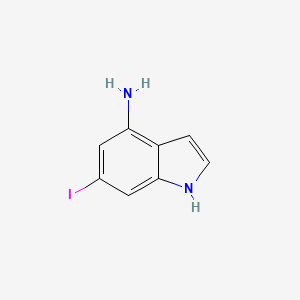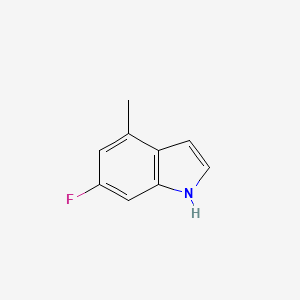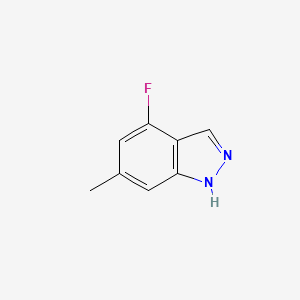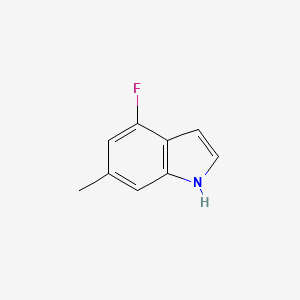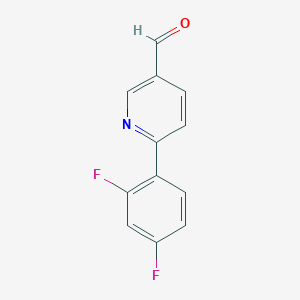
6-(2,4-Difluorophenyl)-3-pyridinecarbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “6-(2,4-Difluorophenyl)-3-pyridinecarbaldehyde” is a chemical compound likely used in research or industry . It contains a pyridine ring, which is a basic heterocyclic organic compound similar to benzene and pyrrole but with one methine group (=CH−) replaced by a nitrogen atom .
Synthesis Analysis
While specific synthesis methods for “6-(2,4-Difluorophenyl)-3-pyridinecarbaldehyde” were not found, similar compounds are often synthesized through various methods such as the Suzuki cross-coupling reaction and multi-component reactions .Scientific Research Applications
Application Summary
This compound is utilized in the development of antifungal drugs, specifically as a derivative of Voriconazole (VN), which is used to treat various fungal infections. The compound, referred to as VN-CHO, is a result of late-stage functionalization of VN to improve its efficacy and reduce side effects .
Methods of Application
VN-CHO is synthesized through a photoredox-catalyzed hydroxymethylation of VN, followed by oxidation of the hydroxymethylated derivative (VN-CH2OH) to form VN-CHO. This process introduces a formyl group into the VN structure, creating a site for further functionalization .
Results Summary
The VN-CHO was obtained in a good yield of 70%, and its structure was confirmed by 1D (1H and 13C) and 2D (HSQC and HMBC) NMR techniques. The introduction of the formyl group has been shown to be promising for enhancing the antifungal activity of VN .
Organic Synthesis
Results Summary
Photoredox Catalysis
Results Summary
Material Science
Results Summary
Analytical Chemistry
Results Summary
Fluorination Chemistry
Results Summary
Proteomic Biomarker Discovery
Methods of Application: In a study, targeted proteomics using multiple reaction monitoring mass spectrometry (MRM-MS) was employed to measure plasma levels of proteins, including those potentially modified by this compound, to assess clinical associations .
Results Summary
The study identified several proteins differentially expressed between long-term responders and poor responders to crizotinib, an ALK tyrosine kinase inhibitor. This suggests that modifications by compounds like “6-(2,4-Difluorophenyl)-3-pyridinecarbaldehyde” could be part of a prognostic signature for treatment response .
Green Chemistry
Methods of Application
Solvent-free conditions often lead to decreased reaction time, increased yields, and easier work-up. This compound is involved in multicomponent reactions (MCRs) under such conditions .
Antifungal Derivative Synthesis
Methods of Application: The synthesis involves a photoredox-catalyzed hydroxymethylation of Voriconazole, yielding a hydroxymethylated derivative, followed by oxidation to produce the final compound .
Results Summary
The new derivative was obtained with a 70% yield , and its structure was confirmed by NMR techniques. The introduction of a formyl group in the Voriconazole structure creates a promising site for further functionalization .
Radical Chemistry
Methods of Application: Blatter radicals are prepared through oxidation of amidrazones using MnO2 in dry CH2Cl2, and their properties are studied using cyclic voltammetry and EPR spectroscopy .
properties
IUPAC Name |
6-(2,4-difluorophenyl)pyridine-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F2NO/c13-9-2-3-10(11(14)5-9)12-4-1-8(7-16)6-15-12/h1-7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYHVHRUOLIQTPW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C2=NC=C(C=C2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2,4-Difluorophenyl)-3-pyridinecarbaldehyde | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

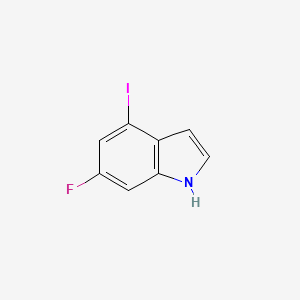
![N-[(3R,4R)-1-Benzyl-4-[(2-chloroacetyl)amino]pyrrolidin-3-yl]-2-chloroacetamide](/img/structure/B1343663.png)




![5-Fluoro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1343682.png)
![5-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one](/img/structure/B1343683.png)
